In Vivo Therapeutic Superiority of Val-Ala Linkers in Non-Internalizing ADCs
In a direct head-to-head comparison, ADCs constructed with a Val-Ala dipeptide linker demonstrated unequivocally superior in vivo anticancer activity relative to those with Val-Cit, Val-Lys, or Val-Arg linkers [1]. The study, which used a non-internalizing F16 antibody conjugated to the MMAE payload, found that the Val-Ala linker was the most effective of the four tested [1].
| Evidence Dimension | In Vivo Anticancer Activity |
|---|---|
| Target Compound Data | F16-Val-Ala-MMAE ADC |
| Comparator Or Baseline | F16-Val-Cit-MMAE ADC; F16-Val-Lys-MMAE ADC; F16-Val-Arg-MMAE ADC |
| Quantified Difference | Val-Ala-based ADC exhibited 'better performances' than Val-Cit, Val-Lys, and Val-Arg analogues [1]. |
| Conditions | In vivo study in mice bearing A431 human epidermoid carcinoma xenografts using non-internalizing F16 antibody [1]. |
Why This Matters
This data demonstrates that MC-Val-Ala-OH is the superior choice for developing non-internalizing ADCs, a specific application where Val-Cit-based linkers underperform, providing a clear procurement rationale.
- [1] Dal Corso, A., Cazzamalli, S., Gébleux, R., Mattarella, M., & Neri, D. (2017). Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates. Bioconjugate Chemistry, 28(7), 1826–1833. View Source
